[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
CAS No.:
Cat. No.: VC15796236
Molecular Formula: C13H21N5
Molecular Weight: 247.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N5 |
|---|---|
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 1-(1,3-dimethylpyrazol-4-yl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]methanamine |
| Standard InChI | InChI=1S/C13H21N5/c1-5-18-9-13(11(3)16-18)7-14-6-12-8-17(4)15-10(12)2/h8-9,14H,5-7H2,1-4H3 |
| Standard InChI Key | DCBQDTSBGUAVJB-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C=C(C(=N1)C)CNCC2=CN(N=C2C)C |
Introduction
[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound belonging to the pyrazole class of heterocycles. This compound features two distinct pyrazole moieties linked by a methylene bridge to an amine group, which confers unique chemical and biological properties. It is primarily studied for its potential applications in medicinal chemistry, particularly due to the pharmacological properties associated with pyrazole derivatives, such as anti-inflammatory, analgesic, and antimicrobial effects.
Synthesis Methods
The synthesis of [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic synthesis techniques. Common methods may include reactions starting from readily available pyrazole derivatives. Industrial production often employs optimized conditions, such as temperature control and continuous flow reactors, to enhance yield and purity.
Synthesis Steps
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Starting Materials: Pyrazole derivatives are used as starting materials.
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Reaction Conditions: Temperature control and catalysts are crucial for optimizing yield and purity.
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Industrial Production: Continuous flow reactors are used for scalable production.
Biological Activities and Applications
Pyrazole derivatives, including [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine, are of interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have been explored for their anti-inflammatory, analgesic, and antimicrobial effects. The unique structure of this compound, featuring dual pyrazole moieties, may enhance its binding affinity to biological targets, potentially leading to novel therapeutic applications.
Biological Activities Table
| Activity | Description |
|---|---|
| Anti-inflammatory | Potential therapeutic use due to pyrazole pharmacology |
| Analgesic | Known effects of pyrazole derivatives |
| Antimicrobial | Common application area for pyrazole compounds |
Mechanism of Action
The mechanism of action for [(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. These interactions could result in therapeutic benefits against various diseases.
Interaction Studies
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Binding Affinity: Enhanced by the dual pyrazole structure.
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Biological Targets: Enzymes or receptors involved in disease pathways.
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Therapeutic Benefits: Potential applications in treating various diseases.
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